![molecular formula C9H8Cl2O2 B1272238 3-(2,4-Dichlorophenyl)propanoic acid CAS No. 55144-92-8](/img/structure/B1272238.png)
3-(2,4-Dichlorophenyl)propanoic acid
Overview
Description
3-(2,4-Dichlorophenyl)propanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to several other compounds that have been studied for their chemical behavior, synthesis, and potential applications in different fields such as herbicides, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, chlorination, and esterification. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate is synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through such reactions . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is synthesized and studied as an insect growth regulator, indicating the potential for synthesizing related compounds with biological activity .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(2,4-Dichlorophenyl)propanoic acid has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate has been confirmed through these methods . Additionally, vibrational circular dichroism studies have been used to determine the absolute configuration of chiral alpha-aryloxypropanoic acids, which are structurally similar to 3-(2,4-Dichlorophenyl)propanoic acid .
Chemical Reactions Analysis
Chemical reactions involving compounds similar to 3-(2,4-Dichlorophenyl)propanoic acid show a variety of reactivities. For instance, 3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to give different products depending on the molar ratio, indicating the reactivity of the β-carboxylic functional group . The photodechlorination of dichlorobiphenyls in a 2-propanol solution also demonstrates the potential for photochemical reactions involving chlorine substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-(2,4-Dichlorophenyl)propanoic acid have been extensively studied. For example, the vibrational spectra, hyperpolarizability, and HOMO-LUMO analysis of 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the molecular electronic energy, geometrical structure, and thermodynamical properties . The quantitative determination of chlorphenprop-methyl, a methyl ester of a related compound, by gas chromatography indicates the importance of analytical methods in understanding the properties of these compounds .
Scientific Research Applications
Synthesis and Structural Applications
- Preparation and Structural Characterization : 3-(2,4-Dichlorophenyl)propanoic acid is used in the synthesis of novel compounds like (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, involving processes like condensation, chlorination, and esterification. Structural confirmation of synthesized compounds is achieved through IR, 1H NMR, and X-ray diffraction methods (Yan Shuang-hu, 2014).
Environmental and Water Treatment Studies
- Photochemical Behaviour : In environmental studies, the photochemical behavior of dichlorprop, which contains 3-(2,4-dichlorophenyl)propanoic acid, has been researched. It shows complex photochemical behavior, forming various photoproducts including 4-chloropyrocatechol and 2,4-dichlorophenol under various conditions (L. Meunier, Emmanuelle Gauvin, P. Boule, 2002).
- Removal from Aqueous Media : 3-(2,4-Dichlorophenyl)propanoic acid has been involved in studies for removing chlorophenols from water using hydrophobic deep eutectic solvents. This approach is significant for its high extraction efficiency and environmental impact (I. Adeyemi et al., 2020).
Chemical and Biochemical Analysis
- Enantioseparation Studies : The compound has been used in the enantioseparation of isomeric α-(chlorophenyl)propanoic acids, exploring the influence of chlorine substituents in chiral separation. This is crucial for understanding the stereochemistry of related molecules (Yang Jin et al., 2019).
- Analytical Techniques : Methods for determining phenoxyalkanoic acid herbicides in biological samples like blood, which include derivatives of 3-(2,4-dichlorophenyl)propanoic acid, have been developed using techniques like gas chromatography and solid-phase extraction (G. Xin et al., 2008).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Mechanism of Action
Target of Action
It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract.
Mode of Action
Its structural similarity to other dichlorophenyl compounds suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects, possibly through the disruption of cell membranes or interference with cellular signaling pathways .
Action Environment
The action, efficacy, and stability of 3-(2,4-Dichlorophenyl)propanoic acid can be influenced by various environmental factors. For instance, its solubility and stability may be affected by pH and temperature . Additionally, its absorption and bioavailability may be influenced by the presence of food in the gastrointestinal tract .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPVFSCAMKIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372397 | |
Record name | 3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)propanoic acid | |
CAS RN |
55144-92-8 | |
Record name | 3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-Dichlorophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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